

Physicochemical Profiling and Structural Logic

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Compound of Interest

Compound Name: Ethyl 3,4-dichloro-2-nitrobenzoate

CAS No.: 1803726-97-7

Cat. No.: B1460239

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The utility of **Ethyl 3,4-dichloro-2-nitrobenzoate** lies in its highly programmable reactivity. The nitro group at the ortho position relative to the ester creates a dense electronic environment that dictates regioselectivity in downstream transformations[1]. The two chlorine atoms at the 3- and 4-positions serve as excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr) or as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) once the nitro group is reduced[2].

Table 1: Core Physicochemical and Registry Data

Parameter	Value
Compound Name	Ethyl 3,4-dichloro-2-nitrobenzoate
CAS Registry Number	1803726-97-7
Molecular Formula	C9H7Cl2NO4
Molecular Weight	264.06 g/mol
InChI Key	CKZKNNGIBOJCST-UHFFFAOYSA-N
Structural Class	Halogenated Nitrobenzoate Ester

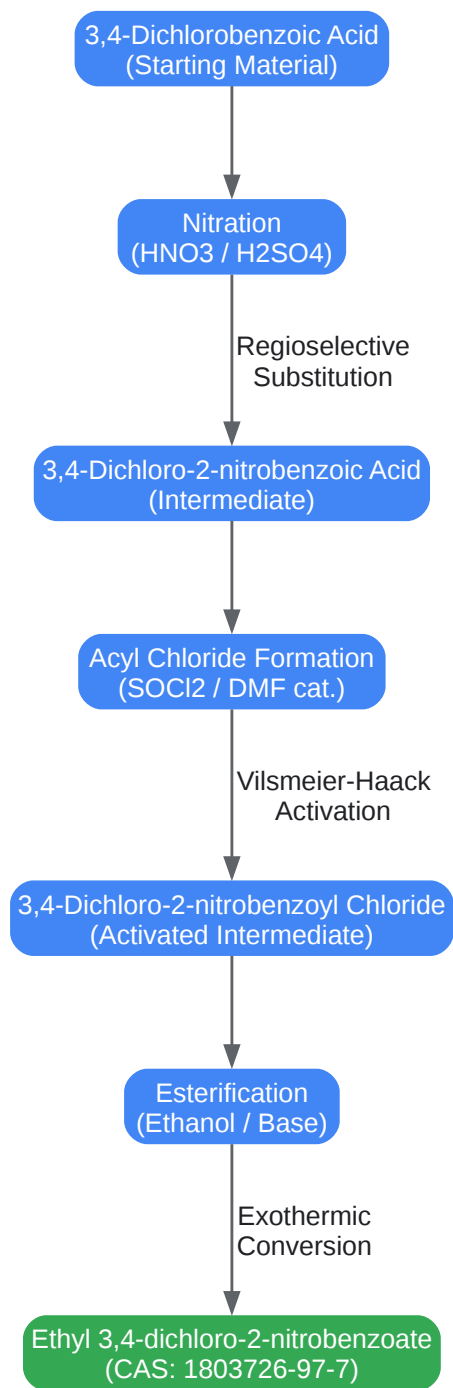
Mechanistic Pathways & Synthesis Protocols

The synthesis of **Ethyl 3,4-dichloro-2-nitrobenzoate** typically begins with 3,4-dichlorobenzoic acid. Direct nitration of this precursor requires harsh conditions (fuming nitric acid and sulfuric acid) due to the deactivating nature of the chlorine atoms, yielding 3,4-dichloro-2-nitrobenzoic acid[2].

The Causality of Activation: Direct Fischer esterification (using ethanol and a catalytic acid) of 3,4-dichloro-2-nitrobenzoic acid is kinetically sluggish. The ortho-nitro group creates severe steric hindrance and withdraws electron density from the carboxyl carbon, rendering it less susceptible to nucleophilic attack by ethanol. To bypass this kinetic barrier, the carboxylic acid must first be converted into a highly reactive acyl chloride using thionyl chloride (SOCl

) with a catalytic amount of dimethylformamide (DMF)[2]. DMF reacts with SOCl

to form the Vilsmeier-Haack reagent, which acts as the active chlorinating species, dramatically accelerating the reaction.



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Figure 1: Step-by-step synthetic workflow for **Ethyl 3,4-dichloro-2-nitrobenzoate**.

Protocol: Self-Validating Synthesis of Ethyl 3,4-dichloro-2-nitrobenzoate

Step 1: Activation to Acyl Chloride

- Charge: Suspend 1.0 eq of 3,4-dichloro-2-nitrobenzoic acid[3] in anhydrous dichloromethane (DCM).
- Catalysis: Add 0.05 eq of anhydrous DMF.
- Reagent Addition: Dropwise add 1.5 eq of Thionyl Chloride (SOCl₂) at room temperature.
- Heating: Reflux the mixture at 45°C.
- Self-Validation (IPC): Monitor the reaction by observing gas evolution (SO

and HCl). Once bubbling ceases (typically 2-4 hours), the primary visual indicator of completion is met. To chemically validate, quench a 10 µL micro-aliquot in 1 mL of anhydrous methanol. Perform TLC (Hexane:EtOAc 8:2). The complete disappearance of the highly polar acid spot and the appearance of the less polar methyl ester spot confirms quantitative conversion to the acyl chloride.

- Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude 3,4-dichloro-2-nitrobenzoyl chloride.

Step 2: Esterification

- Preparation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C using an ice bath. Causality: The reaction is highly exothermic; thermal control prevents the degradation of the nitro group and suppresses side-product formation[1].
- Reaction: Slowly add a mixture of absolute ethanol (1.2 eq) and triethylamine (1.5 eq) dropwise.
- Self-Validation (Workup): Allow the mixture to warm to room temperature over 1 hour. Wash the organic layer with saturated aqueous NaHCO₃

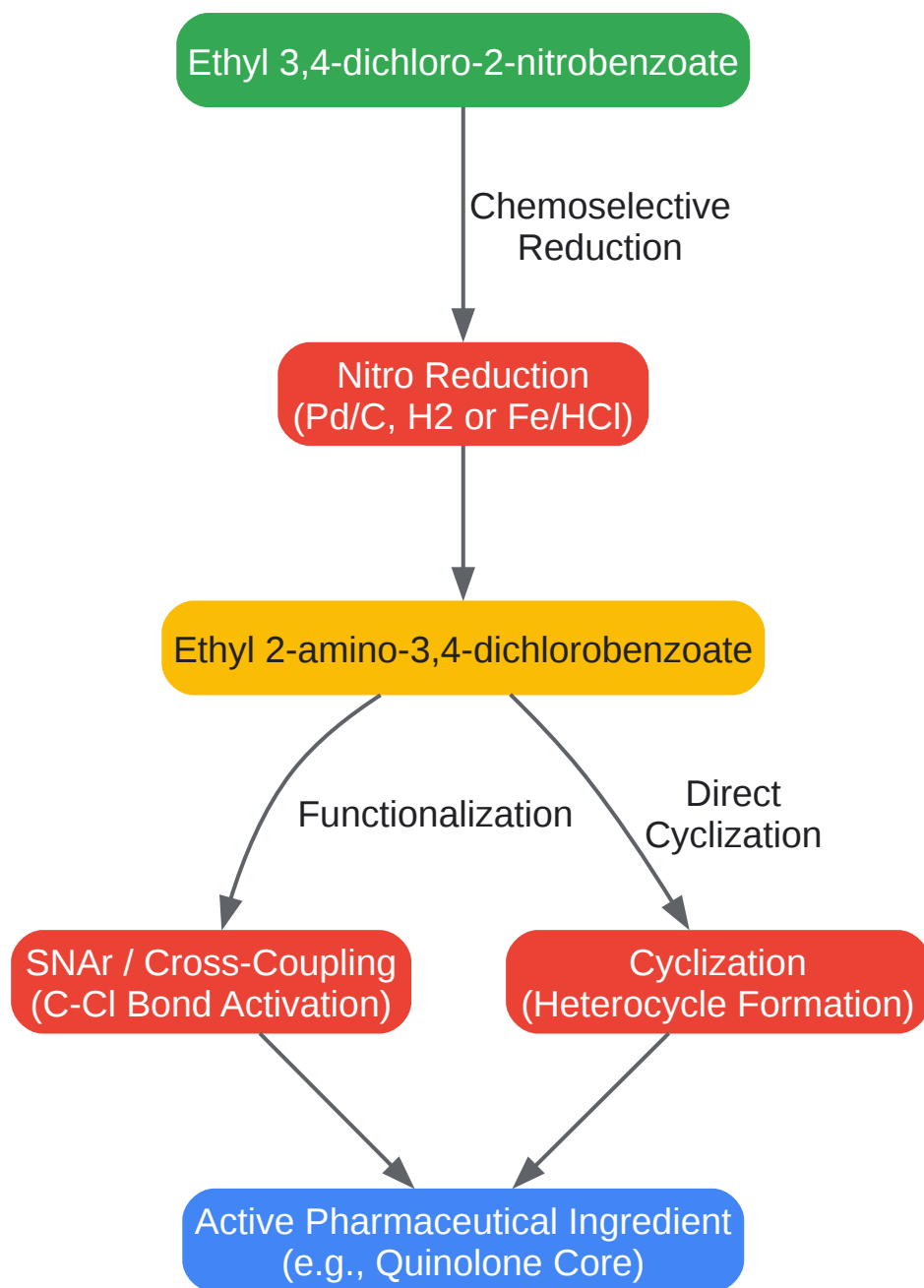
. A stable aqueous pH of ~7-8 confirms the complete neutralization of the HCl byproduct.

- Isolation: Dry the organic layer over MgSO

, filter, and concentrate in vacuo to afford **Ethyl 3,4-dichloro-2-nitrobenzoate**.

Downstream Derivatization in Drug Discovery

In pharmaceutical development, the true value of **Ethyl 3,4-dichloro-2-nitrobenzoate** is realized post-synthesis. The compound is frequently subjected to chemoselective reduction of the nitro group to yield an aniline derivative (e.g., Ethyl 2-amino-3,4-dichlorobenzoate)[4]. This aniline intermediate is a classic precursor for the synthesis of biologically active heterocyclic frameworks, such as quinolones, benzimidazoles, and indoles, which are ubiquitous in antibacterial and antineoplastic agents[1].



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Figure 2: Downstream derivatization pathways for drug development applications.

Analytical Characterization & Validation

To ensure the integrity of the synthesized batch, rigorous analytical validation is required. The stability of nitrobenzoate esters is influenced by external factors such as pH and light; therefore, confirming purity via High-Performance Liquid Chromatography (HPLC) is mandatory before utilizing the compound in multi-step API synthesis[1].

Table 2: Standard Chromatographic Validation Parameters (HPLC)

Parameter	Specification
Column	C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : Water (0.1% TFA) gradient
Flow Rate	1.0 mL/min
Detection Wavelength	UV at 254 nm (Optimal for nitroaromatics)
Expected Purity	97.0% (Area Normalization)

References

- Benchchem. **Ethyl 3,4-dichloro-2-nitrobenzoate** | 1803726-97-7.
- BLD Pharm. 1277132-56-5 | Ethyl 3-amino-4-chloro-2-nitrobenzoate.
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- Chemspace. 3,4-dichloro-2-nitrobenzoic acid - C7H3Cl2NO4.

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Sources

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2. [Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7 | Benchchem \[benchchem.com\]](#)

- [3. 3,4-dichloro-2-nitrobenzoic acid - C7H3Cl2NO4 | CSCS00015320949 \[chem-space.com\]](#)
- [4. 1277132-56-5|Ethyl 3-amino-4-chloro-2-nitrobenzoate|BLD Pharm \[bldpharm.com\]](#)
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